1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl group attached to a dihydropyridine ring. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under basic conditions.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final modifications: The final product may require purification and characterization using techniques such as chromatography and spectroscopy.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Chemical Biology: The compound is used as a probe to study the function of calcium channels in biological systems.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
1-tert-Butyl 3-methyl 4-(trifluoromethyl)-5,6-dihydropyridine-1,3(4H)-dicarboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the management of hypertension and angina.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and potentially enhances its binding affinity to calcium channels.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4/c1-12(2,3)21-11(19)17-6-5-9(13(14,15)16)8(7-17)10(18)20-4/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAFCCPLVCJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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